molecular formula C6H10N2 B13677166 1-(2-Aminoethyl)cyclopropanecarbonitrile

1-(2-Aminoethyl)cyclopropanecarbonitrile

Cat. No.: B13677166
M. Wt: 110.16 g/mol
InChI Key: ZYNAIQRVDZXIJS-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C6H10N2 It is a derivative of cyclopropane, featuring an aminoethyl group and a nitrile group attached to the cyclopropane ring

Preparation Methods

The synthesis of 1-(2-Aminoethyl)cyclopropanecarbonitrile can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Aminoethyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Aminoethyl)cyclopropanecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)cyclopropanecarbonitrile involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with biological receptors, influencing various biochemical processes. The nitrile group can also participate in reactions that modulate the compound’s activity .

Comparison with Similar Compounds

1-(2-Aminoethyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclopropane ring, aminoethyl group, and nitrile group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H10N2

Molecular Weight

110.16 g/mol

IUPAC Name

1-(2-aminoethyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C6H10N2/c7-4-3-6(5-8)1-2-6/h1-4,7H2

InChI Key

ZYNAIQRVDZXIJS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCN)C#N

Origin of Product

United States

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